molecular formula C14H20O10 B8256375 [(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate

[(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate

Cat. No.: B8256375
M. Wt: 348.30 g/mol
InChI Key: FEQXFAYSNRWXDW-ADWXRNOKSA-N
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Description

[(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate is a chemical compound with a complex structure that includes multiple acetoxy groups and a hydroxymethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process involves multiple steps to ensure the selective acetylation of the hydroxyl groups on the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Hydrolysis: Produces the corresponding triol.

    Oxidation: Yields the carboxylic acid derivative.

    Substitution: Results in the formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate
  • [(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol

Uniqueness

[(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups, which confer distinct chemical and biological properties. Its structure allows for selective interactions with enzymes and other biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(4S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3/t10?,11?,12-,13?,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQXFAYSNRWXDW-ADWXRNOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C(C(OC(C1OC(=O)C)OC(=O)C)CO)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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